molecular formula C21H15NO2 B11122971 (4Z)-2-(2-methylphenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-methylphenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11122971
M. Wt: 313.3 g/mol
InChI Key: ALEYGQJTNIRNJG-UYRXBGFRSA-N
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Description

“(4Z)-2-(2-methylphenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one” belongs to the family of diterpenoid alkaloids. These compounds are primarily found in plants of the Ranunculaceae family, specifically in genera like Aconitum and Delphinium. Diterpenoid alkaloids exhibit diverse physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One key strategy is the use of oxidative dearomatization and Diels-Alder cycloaddition reactions. Researchers have successfully constructed six different diterpenoid alkaloids and their corresponding skeletons (atisine, denudatine, arcutane, arcutine, napelline, hetidine) using these methods. Additionally, they achieved the total synthesis of six natural product molecules (isoazitine, dihydroajaconine, gymnandine, atropurpuran, arcutinine, liangshanone) .

Industrial Production::

Chemical Reactions Analysis

Types of Reactions:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation desired.

Major Products:: The major products formed from these reactions include the various diterpenoid alkaloids mentioned earlier. Each alkaloid has distinct properties and applications.

Scientific Research Applications

Chemistry:: Researchers study this compound’s reactivity, stereochemistry, and structural modifications. It serves as a valuable model for understanding complex natural product chemistry.

Biology and Medicine::

    Anti-Inflammatory Activity: Investigations explore its potential as an anti-inflammatory agent.

    Analgesic Properties: Researchers examine its pain-relieving effects.

    Cardiotonic Effects: The compound’s impact on heart function is of interest.

    Anticancer Potential: Studies investigate its role in cancer therapy.

Industry:: While not directly used in industry, insights gained from studying this compound contribute to the development of novel drugs and bioactive molecules.

Mechanism of Action

The exact mechanism by which “(4Z)-2-(2-methylphenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one” exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Uniqueness:: This compound stands out due to its intricate structure and diverse biological activities.

Similar Compounds::

Properties

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

(4Z)-2-(2-methylphenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C21H15NO2/c1-14-6-2-5-9-18(14)20-22-19(21(23)24-20)13-15-10-11-16-7-3-4-8-17(16)12-15/h2-13H,1H3/b19-13-

InChI Key

ALEYGQJTNIRNJG-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=N/C(=C\C3=CC4=CC=CC=C4C=C3)/C(=O)O2

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=CC4=CC=CC=C4C=C3)C(=O)O2

Origin of Product

United States

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